molecular formula C11H12ClNO B7508228 4-chloro-N-(cyclopropylmethyl)benzamide

4-chloro-N-(cyclopropylmethyl)benzamide

Cat. No.: B7508228
M. Wt: 209.67 g/mol
InChI Key: ALMPNQBKMACVAC-UHFFFAOYSA-N
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Description

4-Chloro-N-(cyclopropylmethyl)benzamide is a benzamide derivative characterized by a chlorinated aromatic ring and a cyclopropylmethyl substituent on the amide nitrogen. Its synthesis typically involves coupling reactions between 4-chlorobenzoyl chloride and cyclopropylmethylamine derivatives, as exemplified in regioselective cyclization protocols . The cyclopropylmethyl group introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it a valuable scaffold for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-chloro-N-(cyclopropylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-10-5-3-9(4-6-10)11(14)13-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMPNQBKMACVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 4-chlorobenzoyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. Cyclopropylmethylamine (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions such as hydrolysis of the acid chloride. Triethylamine (TEA, 1.5 equiv) is often used as a base to scavenge HCl generated during the reaction. The mixture is stirred at room temperature for 4–6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

Key Data:

  • Yield: 75–85% after purification by silica gel chromatography.

  • Purity: >95% as confirmed by 1H^1H NMR and LC-MS.

  • Side Products: Traces of 4-chlorobenzoic acid (<5%) due to partial hydrolysis.

Scalability and Industrial Relevance

This method is scalable to multi-kilogram batches, as demonstrated in patent US9227900B2, which describes analogous acylation reactions for cyclopropyl-containing benzamides. Critical parameters for industrial adoption include:

  • Use of cost-effective solvents (e.g., toluene instead of DCM).

  • Recycling of unreacted starting materials via distillation.

  • In-line FTIR monitoring to detect residual acid chloride.

Horner–Wadsworth–Emmons Reaction for Intermediate Synthesis

An alternative approach involves synthesizing a β-ketophosphonate intermediate, followed by coupling with cyclopropylmethylamine. This method is advantageous for introducing sterically hindered substituents.

Synthesis of α-Alkoxy-p-Chlorobenzyl Phosphonate

The Horner–Wadsworth–Emmons reaction employs α-alkoxy-p-chlorobenzyl phosphonate (II) and cyclopropyl methyl ketone to form a β-keto intermediate (III), which is subsequently hydrolyzed to the target benzamide.

Procedure:

  • Coupling Step: Phosphonate (II) (1.0 equiv) and cyclopropyl methyl ketone (1.1 equiv) are reacted in THF at −10°C using sodium hydride (1.2 equiv) as a base.

  • Hydrolysis: The β-keto intermediate (III) is treated with 6 M HCl at 40°C for 8 hours to yield 4-chloro-N-(cyclopropylmethyl)benzamide.

Key Data:

  • Yield: 60–70% over two steps.

  • Advantage: Enables stereocontrol at the ketone stage, critical for chiral analogs.

Solid-Phase Peptide Coupling Strategies

Modern synthetic approaches adapt peptide coupling reagents for benzamide synthesis, particularly when functional group compatibility is a concern.

Use of HATU and PyBroP

In a protocol adapted from, 4-chlorobenzoic acid is activated using hexafluorophosphate-based reagents (e.g., HATU or PyBroP) and coupled with cyclopropylmethylamine in dimethylformamide (DMF).

Procedure:

  • Activation: 4-Chlorobenzoic acid (1.0 equiv) is treated with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF for 10 minutes.

  • Coupling: Cyclopropylmethylamine (1.2 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

  • Workup: The product is isolated via extraction with ethyl acetate and purified by column chromatography (hexane:ethyl acetate = 3:1).

Key Data:

  • Yield: 80–90%.

  • Purity: >98% by LC-MS.

Comparative Analysis of Synthetic Methods

Method Yield Purity Cost Scalability
Direct Acylation75–85%>95%LowHigh
Horner–Emmons60–70%90–95%ModerateModerate
HATU/PyBroP Coupling80–90%>98%HighLow

Trade-offs:

  • Direct Acylation: Optimal for large-scale production but limited to simple substrates.

  • Horner–Emmons: Suitable for sterically hindered analogs but involves toxic phosphonates.

  • Peptide Coupling: High yields and purity but cost-prohibitive for industrial use .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(cyclopropylmethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 4-chloro-N-(cyclopropylmethyl)aniline.

    Oxidation: Formation of 4-chlorobenzoic acid derivatives.

Scientific Research Applications

4-chloro-N-(cyclopropylmethyl)benzamide has been explored for various scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound is studied for its properties in the synthesis of novel materials with specific functionalities.

    Biological Studies: It is used as a model compound to study the interactions of benzamides with biological targets.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(cyclopropylmethyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

  • The cyclopropylmethyl substituent provides a moderate yield (87%) compared to simpler aryl groups (e.g., phenyl, 91%), likely due to steric hindrance during coupling reactions .
  • Electron-withdrawing groups (e.g., fluorine) slightly reduce yields, while methoxy groups show minimal impact.

Reactivity in Fluorination Reactions

4-Chloro-N-cyclopropylbenzamide (precursor to 2j in ) undergoes oxidative fluorination to form 4-chloro-N-(3-fluoro-1-hydroxypropyl)benzamide with 40% yield. In contrast:

Crystallographic and Geometrical Comparisons

Theoretical studies on 4-chloro-N-(3-chlorophenyl)benzamide () reveal bond lengths (e.g., C-Cl: 1.73 Å) and angles consistent with experimental X-ray diffraction (XRD) data.

Data Tables

Table 2: Computational vs. Experimental Geometrical Parameters

Parameter Theoretical (4-Cl-N-(3-Cl-Ph)) Experimental (XRD) Reference
C-Cl Bond Length (Å) 1.73 1.74
N-C(=O) Bond Angle (°) 120.5 121.2

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-(cyclopropylmethyl)benzamide?

The synthesis typically involves the condensation of 4-chlorobenzoic acid with cyclopropylmethylamine. A dehydrating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) is used to activate the carboxylic acid, forming the amide bond. The reaction is carried out under reflux in solvents such as dichloromethane or toluene. For example, oxidative fluorination via photoredox catalysis has been employed to modify similar benzamide derivatives, yielding fluorinated analogs (40% yield under optimized conditions) .

Q. How can spectroscopic techniques validate the structure of 4-chloro-N-(cyclopropylmethyl)benzamide?

  • ¹H-NMR : Key signals include the cyclopropylmethyl group (δ ~0.5–1.5 ppm for CH₂ and CH protons) and aromatic protons (δ ~7.3–7.8 ppm for the chloro-substituted benzene).
  • TLC : Used to monitor reaction progress with appropriate eluents (e.g., ethyl acetate/hexane mixtures).
  • FT-IR : Confirms the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

  • Antimicrobial assays : Disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria.
  • Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric) targeting enzymes like kinases or proteases.
  • Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s biological activity and pharmacokinetics?

The cyclopropylmethyl group enhances metabolic stability by resisting oxidative degradation. Its rigid structure may also improve target binding through steric effects. Comparative studies with analogs (e.g., N-alkyl vs. N-cyclopropylmethyl benzamides) show increased half-life in hepatic microsome assays .

Q. What crystallographic methods are used to resolve its 3D structure?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXS is standard. Key parameters:

  • Space group : Often monoclinic (e.g., P2₁/c).
  • Data refinement : R-factor < 0.05 for high-quality structures.
  • Hydrogen bonding : Critical for stabilizing the amide conformation (e.g., N–H···O interactions) .

Q. How can photoredox catalysis be applied to derivatize this compound?

Photoredox catalysts (e.g., Ir(ppy)₃) under blue LED light enable C–H functionalization. For example, oxidative fluorination of the cyclopropyl group introduces fluorine at the β-position, yielding fluorohydrin derivatives (40% yield). Reaction conditions: acetonitrile solvent, room temperature, 4-hour irradiation .

Q. What strategies mitigate common synthetic impurities?

  • Byproduct removal : Column chromatography (silica gel, gradient elution) separates unreacted 4-chlorobenzoic acid and cyclopropylmethylamine.
  • Side reactions : Control reaction pH (<7) to avoid hydrolysis of the amide bond.
  • Purification : Recrystallization from ethanol/water improves purity (>95%) .

Q. How do computational methods predict its reactivity and target interactions?

  • Docking studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., bacterial AcpS-PPTase).
  • DFT calculations : Optimize transition states for reactions like fluorination or hydrolysis.
  • MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories .

Q. What structural analogs show improved pharmacokinetic properties?

  • Fluorinated analogs : Increased metabolic stability (e.g., 4-chloro-N-(3-fluoro-1-hydroxypropyl)benzamide).
  • Heterocyclic hybrids : Thiazole or oxadiazole moieties enhance solubility and target affinity (e.g., pyridinylmethyl derivatives) .

Q. How is its mechanism of action studied in bacterial systems?

  • Target validation : Knockout strains of E. coli lacking AcpS-PPTase are used to confirm enzyme inhibition.
  • Metabolomics : LC-MS tracks changes in acyl carrier protein (ACP) modification, a downstream effect of PPTase inhibition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-(cyclopropylmethyl)benzamide
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